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molecular formula C11H18O4 B3245283 tert-Butyl 3,5-dioxoheptanoate CAS No. 167391-46-0

tert-Butyl 3,5-dioxoheptanoate

Cat. No. B3245283
M. Wt: 214.26 g/mol
InChI Key: ABVTYDBFUDWAFT-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

The following is based on the procedure disclosed in B. Lygo, Tetrahedron, 51, pp. 12859-12868 (1995). To an oven dried 5 liter flask was added sodium hydride (60% dispersion in mineral oil, 1.21 mmoles, 48.55 g) under nitrogen gas. The hydride was washed with hexanes (4×250 mL). The hydride was then suspended in dry tetrahydrofuran (THF) (2000 mL) and the mixture cooled to 0° C. in an ice bath. To this solution was added t-butylacetoacetate (160 g, 1.01 mmol) via an addition funnel dropwise over 2 hours at 0° C. with a constant flow of nitrogen gas. After the addition was complete the reaction was allowed to stir at 0° C. under nitrogen for an additional 30 minutes. To this mixture was added n-butyllithium (2 M in cyclohexane, 556 mL, 1.11 mmol) via addition funnel dropwise over 3 hours. After the addition was complete the reaction mixture was allowed to stir at 0° C. for an additional 30 minutes. Ethylpropionate (85.94 mL, 1.01 mmol) was loaded into an addition funnel and added to reaction slowly over 1.5 hours. At this point the reaction was allowed to warm up to room temperature while stirring overnight. The reaction was once again cooled to 0° C. in an ice bath and 2 N HCl (1.15 liters, cooled to 0° C. before addition) was added dropwise via an addition funnel over 2 hours. The reaction pH was checked to ensure neutralization. If needed, more 2 N HCl was added by pipette to adjust the solution to pH 7. At this point the major portion of THF/cyclohexane was decanted away from the aqueous layer and the organic solvent was reduced by ˜75% using rotary evaporation. The aqueous layer was extracted with ethyl acetate (3×200 mL). The residue obtained from volume reduction was diluted with ethyl acetate (500 mL) and combined with the organic pool from aqueous extraction. This organic pool was washed with saturated sodium chloride (3×250 mL), dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The residue was then subjected to high vacuum distillation (140 microns, short path distillation head) to yield 131 g of crude compound U as a clear oil. 1H NMR CDCl3 δ: 15.16 (bs, 1H), 5.59 (s, 1H), 3.24 (s, 2H), 3.22 (q, 2H, J=8.0 Hz), 1.46 (s, 9H), 1.14 (t, 3H, J=8.0 Hz). ESMS m/z: 237 [M+Na+], 159 [M-t-butyl]+.
Quantity
48.55 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
1.15 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
556 mL
Type
catalyst
Reaction Step Six
Quantity
85.94 mL
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])([CH3:6])([CH3:5])[CH3:4].Cl>C(OCC)(=O)C.C([Li])CCC.C(OC(=O)CC)C>[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10](=[O:11])[CH2:12][C:8](=[O:7])[CH2:9][CH3:10])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
48.55 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC(=O)C)=O
Step Three
Name
Quantity
1.15 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
556 mL
Type
catalyst
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
85.94 mL
Type
catalyst
Smiles
C(C)OC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. under nitrogen for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried 5 liter flask
WASH
Type
WASH
Details
The hydride was washed with hexanes (4×250 mL)
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
via addition funnel dropwise over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir at 0° C. for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
added to reaction slowly over 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was once again cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction pH
CUSTOM
Type
CUSTOM
Details
At this point the major portion of THF/cyclohexane was decanted away from the aqueous layer
CUSTOM
Type
CUSTOM
Details
evaporation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The residue obtained from volume reduction
EXTRACTION
Type
EXTRACTION
Details
combined with the organic pool from aqueous extraction
WASH
Type
WASH
Details
This organic pool was washed with saturated sodium chloride (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was then subjected to high vacuum distillation (140 microns, short path distillation head)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(CC(CC)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: CALCULATEDPERCENTYIELD 121071.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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